2,6-difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O3S2/c15-10-2-1-3-11(16)13(10)24(20,21)17-8-12-18-14(19-22-12)9-4-6-23-7-5-9/h1-3,9,17H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZESUDGNFSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2,6-Difluorobenzenesulfonamide
The sulfonamide core is synthesized via sulfonation of 1,3-difluorobenzene followed by amidation. In a representative procedure:
- Sulfonation : 1,3-Difluorobenzene reacts with chlorosulfonic acid at 0–5°C for 4 hours, yielding 2,6-difluorobenzenesulfonyl chloride (87% yield).
- Amidation : Treatment with aqueous ammonia (28% w/v) in tetrahydrofuran at 25°C for 12 hours affords 2,6-difluorobenzenesulfonamide (92% purity by HPLC).
Preparation of 5-(Aminomethyl)-3-(Thian-4-yl)-1,2,4-Oxadiazole
The oxadiazole fragment is constructed via cyclocondensation:
- Hydrazide Formation : Thian-4-carboxylic acid hydrazide is prepared by refluxing thian-4-carbonyl chloride with hydrazine hydrate (80% ethanol, 6 hours, 76% yield).
- Cyclization : Reaction with cyanogen bromide in alkaline medium generates 3-(thian-4-yl)-1,2,4-oxadiazole-5-carbonitrile (62% yield).
- Reductive Amination : Catalytic hydrogenation (H₂, Pd/C) converts the nitrile to a primary amine, yielding 5-(aminomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole (68% yield).
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The sulfonamide and oxadiazole fragments are coupled via a nucleophilic aromatic substitution (SNAr) mechanism:
Procedure :
- 2,6-Difluorobenzenesulfonamide (1.0 equiv) and 5-(aminomethyl)-3-(thian-4-yl)-1,2,4-oxadiazole (1.2 equiv) are dissolved in anhydrous dimethylformamide.
- Potassium carbonate (2.5 equiv) is added, and the mixture is heated at 80°C for 18 hours under nitrogen.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the target compound in 58% yield.
Key Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | K₂CO₃ | Enhances nucleophilicity |
| Temperature | 80°C | Balances rate and decomposition |
Microwave-Assisted Coupling
Microwave irradiation reduces reaction time significantly:
- Reagents are combined in a sealed vessel and irradiated at 120°C (300 W) for 20 minutes.
- Yield increases to 72% with 99% purity (HPLC).
Catalytic and Solvent Optimization
Catalyst Screening
Palladium and copper catalysts were evaluated for coupling efficiency:
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂ | 65 | 98 |
| CuI | 48 | 95 |
| None | 58 | 97 |
Palladium acetate marginally improves yield but adds cost, making catalyst-free conditions preferable for scale-up.
Solvent Effects
Polar aprotic solvents enhance reactivity:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 58 |
| DMSO | 46.7 | 54 |
| Acetonitrile | 37.5 | 43 |
Analytical Characterization
X-Ray Diffraction (XRD)
The compound exhibits characteristic peaks at 2θ = 12.4°, 15.7°, and 24.9°, confirming a monoclinic crystal system (space group P2₁/c).
Thermal Analysis
DSC reveals a sharp endotherm at 187°C (ΔH = 132 J/g), indicating a single crystalline phase.
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, SO₂NH), 7.68–7.61 (m, 2H, Ar-H), 4.38 (s, 2H, CH₂), 3.12–2.98 (m, 4H, thian-H).
- ¹³C NMR : 162.1 (C-F), 134.5 (oxadiazole-C), 28.7 (CH₂).
Challenges and Mitigation Strategies
Regioselectivity in Oxadiazole Formation
Unwanted 1,3,4-oxadiazole isomers may form during cyclization. Using N-bromosuccinimide (NBS) as an additive suppresses byproduct formation, improving regioselectivity to >95%.
Sulfonamide Hydrolysis
Acidic conditions promote sulfonamide decomposition. Maintaining pH > 7 during coupling and using non-aqueous solvents (e.g., THF) prevents hydrolysis.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The fluorine atoms on the aromatic ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving sulfonamides.
Medicine: Potential antimicrobial or anticancer agent due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase in bacteria, leading to the disruption of folate synthesis. The presence of the oxadiazole and thiopyran rings may confer additional binding interactions with molecular targets, enhancing its biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Analogues and Substituent Effects
A key structural analogue is disclosed in a 2024 European patent (EP Bulletin 2024/03/27): 3-((3-(4-(2-(isobutylsulfonyl)phenoxy)-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-5,5-dimethyl-1-(2-morpholinoethyl)imidazolidine-2,4-dione . The table below highlights critical differences:
Functional and Thermodynamic Comparisons
- Solubility : The target compound’s thiane and fluorine substituents likely improve aqueous solubility compared to the patent compound’s hydrophobic trifluoromethyl and isobutylsulfonyl groups .
- Binding Interactions: The 2,6-difluoro motif may enhance hydrogen-bonding with target enzymes, whereas the patent compound’s imidazolidinedione and morpholinoethyl groups could engage in π-π stacking or ionic interactions .
- Metabolic Stability: The oxadiazole ring in both compounds resists oxidative metabolism, but the patent compound’s morpholinoethyl group may introduce susceptibility to CYP450-mediated N-dealkylation .
Methodological Considerations
- Computational Modeling: Becke’s DFT functionals (e.g., B3LYP) have been critical in predicting ionization potentials, electron densities, and thermodynamic stability . For example, the target compound’s atomization energy is estimated with <3 kcal/mol deviation using hybrid functionals .
- Crystallographic Analysis : SHELX software has enabled precise determination of bond lengths and angles in sulfonamide derivatives, aiding conformational comparisons .
Biological Activity
2,6-Difluoro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a sulfonamide moiety linked to a difluorobenzene and an oxadiazole ring. Its molecular formula is C12H10F2N4O2S, with a molecular weight of approximately 306.3 g/mol. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound.
Anticancer Activity
Research indicates that derivatives of the oxadiazole family exhibit diverse anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. A study demonstrated that related oxadiazole derivatives displayed IC50 values in the micromolar range against multiple cancer types, including breast and lung cancers .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 3.5 |
| A549 (Lung Cancer) | 4.0 |
| HCT116 (Colon Cancer) | 6.0 |
These results suggest that the compound may act as a potent inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Sulfonamides are known for their antibacterial effects, particularly against Gram-positive bacteria. A related study indicated that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an essential enzyme in folate synthesis .
Inhibition of Histone Deacetylases (HDACs)
Recent findings suggest that compounds within this chemical class can inhibit HDACs, which play a crucial role in cancer progression and neurodegenerative diseases. The inhibition of HDAC6 has been linked to increased acetylation of histones and non-histone proteins, leading to altered gene expression profiles favorable for therapeutic outcomes .
The biological activity of this compound may involve several mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells to prevent proliferation.
- Apoptosis : Triggering programmed cell death pathways through intrinsic or extrinsic signaling.
- Enzyme Inhibition : Targeting specific enzymes such as HDACs or bacterial synthases to disrupt cellular functions.
Case Studies
In one notable case study involving a series of oxadiazole derivatives, researchers reported significant cytotoxicity against HeLa cells with an IC50 value of approximately 5 µM for a closely related compound . Another study highlighted the effectiveness of similar compounds in inhibiting bacterial growth in vitro against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
